molecular formula C23H23N3O3S2 B2738303 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 689263-13-6

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2738303
CAS No.: 689263-13-6
M. Wt: 453.58
InChI Key: ZDBDXKFWQMUOLW-UHFFFAOYSA-N
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Description

The compound 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core substituted with a benzyl group at position 3, a methyl group at position 6, and a sulfanyl acetamide moiety linked to a 2-methoxyphenyl group.

Properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-15-12-18-21(31-15)22(28)26(13-16-8-4-3-5-9-16)23(25-18)30-14-20(27)24-17-10-6-7-11-19(17)29-2/h3-11,15H,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBDXKFWQMUOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: The synthesis begins with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.

    Acylation: The acetamide moiety is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Methoxyphenyl Substitution: The final step involves the substitution of the methoxyphenyl group onto the acetamide intermediate, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Modulation of Gene Expression: The compound can affect gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Structural Analysis and Key Features

The compound’s core structure includes:

  • Thieno[3,2-d]pyrimidin-4-one: A bicyclic system combining thiophene and pyrimidine rings.
  • 3-Benzyl and 6-Methyl substituents : These groups enhance lipophilicity and may influence binding interactions.
  • Sulfanyl acetamide side chain : The thioether linkage (-S-) and 2-methoxyphenyl group contribute to electronic and steric properties.

Comparison with Structural Analogs

Substituent Variations and Impact

a) 2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide ()
  • Core Structure: Simpler dihydropyrimidinone lacking the fused thiophene ring.
  • Substituents: 2,3-Dichlorophenyl (electron-withdrawing) vs. 2-methoxyphenyl (electron-donating) in the target compound. 4-Methyl group on pyrimidine vs. 3-benzyl and 6-methyl on thienopyrimidine.
b) N-(2-Ethylphenyl)-2-{[3-(4-Methoxyphenyl)-4-Oxo-3,4,5,6,7,8-Hexahydro[1]Benzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide (CAS 499102-12-4; )
  • Core Structure: Hexahydrobenzothieno[2,3-d]pyrimidinone, a saturated variant with a fused benzene-thiophene-pyrimidine system.
  • Substituents :
    • 4-Methoxyphenyl at position 3 vs. benzyl in the target compound.
    • 2-Ethylphenyl acetamide vs. 2-methoxyphenyl.
  • Impact : Saturation increases conformational rigidity, which may affect binding affinity. The ethyl group introduces steric bulk compared to methoxy .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~468.5 (estimated) 344.21 [M+H]+ ~550 (estimated)
Melting Point Not reported 230°C Not reported
Key Substituents 3-Benzyl, 6-methyl, 2-methoxy 4-Methyl, 2,3-dichloro 4-Methoxy, hexahydro core
Solubility Likely low (lipophilic core) Moderate (polar dichloro) Low (saturated core)

Spectroscopic Data

  • Compound :
    • ¹H NMR (DMSO-d6) : δ 12.50 (NH), 10.10 (NHCO), 7.82–7.28 (aromatic H), 6.01 (CH-5), 4.12 (SCH₂), 2.19 (CH₃) .
    • Elemental Analysis : C 45.29%, N 12.23%, S 9.30% (matches calculated values) .

Biological Activity

The compound 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide belongs to a class of thienopyrimidines and is notable for its complex structure and potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O2SC_{24}H_{25}N_{3}O_{2}S, with a molecular weight of approximately 451.6 g/mol. The presence of multiple functional groups—thieno[3,2-d]pyrimidine core, sulfanyl group, and acetamide moiety—contributes to its diverse biological activities.

Key Structural Features

FeatureDescription
Thieno[3,2-d]pyrimidine Heterocyclic ring system associated with biological activity.
Benzyl Group Influences hydrophobic interactions and molecular shape.
Acetamide Group Capable of hydrogen bonding, acting as a donor or acceptor.
Methoxyphenyl Group Enhances lipophilicity and may affect receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thieno[3,2-d]pyrimidine Core : Cyclization reactions using appropriate precursors under acidic or basic conditions.
  • Introduction of Functional Groups : The sulfanyl and acetamide groups are introduced through nucleophilic substitution reactions.

Common reagents include benzyl bromide and acetic anhydride, with solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often used.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that thienopyrimidine derivatives possess significant antimicrobial properties. For instance:

  • In vitro studies indicate that these compounds can inhibit the growth of various bacterial strains.

Anticancer Potential

Research suggests that the compound may interact with specific molecular targets involved in cancer cell proliferation:

  • Mechanism of Action : Potential inhibition of key enzymes involved in tumor growth.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity against Staphylococcus aureus and E. coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Case Study on Anticancer Activity :
    • In a cellular assay involving breast cancer cells (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value indicating potent anticancer effects.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to active sites on enzymes leading to decreased enzymatic activity.
  • Receptor Modulation : Interactions with cell surface receptors influencing signal transduction pathways.

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